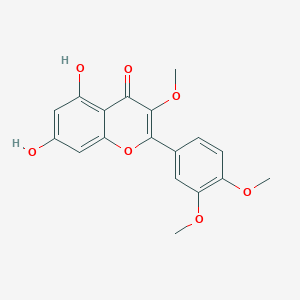

5,7-Dihydroxy-3,3',4'-trimethoxyflavone

Descripción

Introduction to 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone Research

Historical Context of Flavonoid Research

Flavonoid research began in the 1930s with Albert Szent-Györgyi’s discovery of citrus-derived "Vitamin P," later identified as flavonoid mixtures like hesperidin. Early studies focused on their role in plant pigmentation and UV protection, but by the 1990s, epidemiological studies linked flavonoid intake to reduced cardiovascular and cancer risks. The structural diversity of flavonoids, including methoxylated derivatives like TMF, gained attention for their enhanced bioavailability and bioactivity compared to hydroxylated analogs.

TMF was first characterized in 2005 during phytochemical studies of Lycopodium japonicum, where it demonstrated moderate antitumor activity. Its identification as a 3',4',5'-tri-O-methyl ether of tricetin positioned it within the broader class of O-methylated flavonoids, which are prized for their metabolic stability.

Research Significance in Phytochemistry and Pharmacognosy

TMF’s significance lies in its dual role as a chemotaxonomic marker and therapeutic candidate. Its presence in distantly related plant families (e.g., Lycopodiaceae, Lamiaceae) suggests convergent evolution of flavonoid methylation pathways. Pharmacognostic studies highlight its accumulation in aerial plant parts, with yields up to 0.2% dry weight in Lycopodium japonicum.

In drug discovery, TMF’s methoxy groups enhance lipophilicity (log P = 1.2), improving blood-brain barrier permeability compared to polar flavonoids like quercetin (log P = -0.3). This property underpins its neuroprotective effects, as demonstrated in lead-exposed rat models.

Current State of Scientific Knowledge

Chemical Properties

TMF’s molecular formula is C₁₈H₁₆O₇ (MW: 344.3 g/mol), featuring a flavone backbone with methoxy groups at C3', C4', C5' and hydroxyls at C5 and C7. NMR data (¹H and ¹³C) confirm its substitution pattern, distinguishing it from isomers like 3,7-dihydroxy-3',4',5'-trimethoxyflavone.

Table 1: Key Chemical Properties of TMF

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₆O₇ | |

| Molecular Weight | 344.3 g/mol | |

| Melting Point | 218–220°C | |

| UV λmax (MeOH) | 268, 332 nm | |

| Solubility | DMSO > Methanol > Water |

Biological Activities

- Neuroprotection : TMF (5–10 mg/kg) reversed lead-induced cognitive deficits in rats by chelating Pb²⁺, restoring glutathione levels, and inhibiting neuroinflammatory cytokines (TNF-α, IL-6).

- Antioxidant : In DPPH assays, TMF showed IC₅₀ = 221 µg/ml, comparable to ascorbic acid (IC₅₀ = 180 µg/ml).

- Anticancer : TMF inhibited MCF-7 breast cancer cells (IC₅₀ = 6.45 µM) via PARP1 suppression.

Table 2: Comparative Bioactivity of TMF and Related Flavonoids

| Compound | Antioxidant IC₅₀ (µg/ml) | Neuroprotective Dose | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| TMF | 221 | 5–10 mg/kg | 6.45 (MCF-7) |

| Tricetin (parent) | 190 | N/A | 12.8 (MCF-7) |

| Quercetin | 160 | 25 mg/kg | 15.2 (MCF-7) |

| Data sources: |

Research Challenges and Opportunities

Challenges

- Biosynthesis Complexity : TMF’s three methoxy groups require sequential methylation by specific O-methyltransferases, complicating heterologous production in microbial systems.

- Bioavailability : Despite improved lipophilicity, TMF’s oral bioavailability in rats is <10% due to first-pass metabolism.

- Clinical Translation : No human trials exist; most data are from rodent models or in vitro assays.

Opportunities

- Synthetic Biology : Engineering E. coli with plant methyltransferases could enable scalable TMF production.

- Nanodelivery : Lipid nanoparticles may enhance TMF’s bioavailability, as demonstrated for similar flavonoids.

- Therapeutic Expansion : TMF’s dual antioxidant/anti-inflammatory action warrants testing in neurodegenerative (Alzheimer’s) and metabolic (diabetes) models.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)17-18(24-3)16(21)15-11(20)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMBFWDMMIGYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163080 | |

| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14549-84-9 | |

| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3',4'-trimethoxy flavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN 3,3',4'-TRIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429X56Q8K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Methylation of Tricetin

The most widely documented synthetic route involves the methylation of tricetin (5,7,3',4',5'-pentahydroxyflavone). This method selectively methylates hydroxyl groups at the 3', 4', and 5' positions while retaining hydroxyl groups at the 5 and 7 positions.

Reagents and Conditions

-

Methylating agents : Dimethyl sulfate (DMS) or methyl iodide (CH₃I).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Acetone, dimethylformamide (DMF), or tetrahydrofuran (THF).

-

Temperature : Reflux conditions (e.g., 60–80°C for acetone, 100–120°C for DMF).

-

Reaction time : 6–24 hours, depending on solvent and reagent reactivity.

Procedure

-

Dissolution : Tricetin is dissolved in an anhydrous solvent under nitrogen atmosphere.

-

Methylation : Methylating agent and base are added dropwise.

-

Quenching : The reaction is quenched with ice-cold water.

-

Purification : The crude product is purified via recrystallization (ethanol-water) or column chromatography (silica gel, ethyl acetate/hexane).

Yield and Purity

Selective Demethylation

A less common approach involves partial demethylation of fully methoxylated flavones. For example, 3,5,7,3',4',5'-hexamethoxyflavone is treated with boron tribromide (BBr₃) in dichloromethane to selectively remove methyl groups at the 5 and 7 positions. However, this method is less efficient (yields: 40–50%) due to side reactions.

Enzymatic Methylation

Recent studies explore biocatalytic methods using methyltransferases. For instance, O-methyltransferases from Arabidopsis thaliana have been engineered to catalyze regioselective methylation. While environmentally friendly, this method remains experimental, with yields below 30%.

Natural Extraction from Plant Sources

Source Plants

This compound is found in Lycopodium japonicum, Bridelia ferruginea, and Artemisia species. Industrial extraction typically uses dried leaves or stems.

Extraction Protocols

Solvent Extraction

-

Solvents : Ethanol (70–80%), methanol, or ethyl acetate.

-

Steps :

Advanced Purification

-

Column chromatography : Silica gel or Sephadex LH-20 with gradient elution (chloroform:methanol).

-

Crystallization : Ethanol-water mixtures yield crystalline products.

Yield and Challenges

-

Yields are highly variable (0.5–2% w/w) due to seasonal and geographical factors.

-

Co-extraction of structurally similar flavonoids (e.g., quercetin derivatives) necessitates rigorous purification.

Comparative Analysis of Preparation Methods

| Parameter | Chemical Synthesis | Natural Extraction |

|---|---|---|

| Yield | 65–85% | 0.5–2% (plant-dependent) |

| Purity | >95% | 70–90% (requires chromatography) |

| Cost | Moderate (reagent-intensive) | High (plant cultivation, labor) |

| Scalability | Industrial-scale feasible | Limited by plant availability |

| Environmental Impact | High (toxic byproducts) | Low (sustainable solvents) |

Industrial Production Insights

Synthetic Route Optimization

Pharmaceutical manufacturers favor chemical synthesis due to reproducibility. Key optimizations include:

Extraction Technology Advancements

-

Supercritical CO₂ extraction : Enhances yield (up to 3.5%) while reducing solvent waste.

-

Microwave-assisted extraction : Cuts extraction time by 50% compared to traditional methods.

Quality Control and Characterization

Analytical Techniques

-

HPLC-DAD : Purity assessment (C18 column, methanol-water gradient).

-

NMR : Confirmation of methoxy and hydroxyl group positions (¹H NMR: δ 3.8–4.0 ppm for OCH₃).

Standards

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

Reduction: This compound can be reduced to form dihydro derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated flavones.

Aplicaciones Científicas De Investigación

The biological significance of 5,7-dihydroxy-3,3',4'-trimethoxyflavone has been extensively studied, particularly regarding its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. For instance, studies have shown that it inhibits the nuclear factor-kappaB (NF-κB) signaling pathway, which plays a critical role in inflammatory responses. By reducing the expression of pro-inflammatory cytokines such as interleukin-8 and cyclooxygenase-2, eupatilin demonstrates its potential as an anti-inflammatory agent .

Antioxidant Properties

The compound has been shown to scavenge free radicals and enhance the expression of antioxidant enzymes. This activity contributes to its protective effects against oxidative stress in various cellular models .

Anticancer Activity

This compound has garnered attention for its anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest: The compound can halt the progression of the cell cycle.

- Apoptosis Induction: Studies have demonstrated that eupatilin can trigger apoptosis in MCF-7 breast cancer cells at specific concentrations . For example:

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

| Study | Findings | Cell Line |

|---|---|---|

| Cytotoxic Effects on MCF-7 Cells | Induced 36% apoptosis at 10 µg/mL | MCF-7 (breast cancer) |

| Inhibition of IL-8 Production | Reduced IL-8 levels significantly via NF-κB suppression | HT-29 (intestinal epithelial) |

| Antioxidant Activity | Enhanced antioxidant enzyme expression | Various cellular models |

These findings underscore the compound's potential therapeutic applications in treating inflammatory diseases and cancers.

Industrial Applications

In addition to its biological applications, this compound is utilized in various industries:

- Pharmaceuticals: Incorporated into formulations for dietary supplements due to its health-promoting properties.

- Cosmetics: Used for its antioxidant benefits in skincare products .

Mecanismo De Acción

The mechanism of action of 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone involves multiple molecular targets and pathways:

Comparación Con Compuestos Similares

Key Structural Insights :

- Hydroxyl vs. Methoxy Balance: The 5,7-dihydroxy substitution in this compound enhances antifungal activity compared to mono-hydroxylated analogs like 5-hydroxy-3,7,4'-trimethoxyflavone .

- Methoxy Positioning : Methoxy groups at C-3' and C-4' (as in ayanin) reduce ACE2 binding affinity compared to C-3,3',4'-trimethoxy substitution .

Anticancer Activity

- This compound reduced tumor weight and VEGF levels in Ehrlich’s ascites carcinoma models, comparable to jaceidin but with lower cytotoxicity .

- 4',5,7-Trimethoxyflavone (lacking hydroxyl groups) enhanced radioiodine uptake in thyroid cancer cells via PDGFRA inhibition, highlighting the role of methoxy groups in targeting membrane receptors .

Antimicrobial Activity

Antioxidant and Enzyme Modulation

- 5,7-Dihydroxy-3,6,4'-trimethoxyflavone (Santin) from Dodonaea viscosa demonstrated antioxidant effects but weaker anti-osteoclastogenic activity than this compound .

- 4',5-Dihydroxy-3,7,4'-trimethoxyflavone showed significant anti-osteoporotic activity without cytotoxicity, emphasizing the importance of C-4' hydroxylation .

Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity: Methoxy groups in this compound improve oral bioavailability compared to polyhydroxylated flavonoids like quercetin .

Actividad Biológica

5,7-Dihydroxy-3,3',4'-trimethoxyflavone, also known as eupatilin, is a flavonoid compound that has garnered significant attention due to its diverse biological activities. Found in various medicinal plants, particularly within the genus Artemisia, this compound exhibits a range of pharmacological properties including anti-cancer, anti-inflammatory, and antioxidant effects. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring three hydroxyl groups and three methoxy groups. This specific arrangement contributes to its pharmacological profile. The compound's molecular formula is , and it has a molecular weight of approximately 342.34 g/mol.

1. Anti-Cancer Activity

Research has demonstrated that this compound possesses significant anti-cancer properties. Studies indicate that it inhibits the growth of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase in certain cancer types.

Case Study : In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), eupatilin exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity against these cells .

2. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the NF-κB signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines such as interleukin-8 and cyclooxygenase-2 (COX-2) production .

Mechanism :

- Cytokine Modulation : The compound reduces the expression levels of TNF-alpha and IL-6 in activated macrophages.

3. Antioxidant Activity

As an antioxidant, eupatilin scavenges free radicals and enhances the expression of antioxidant enzymes. This property is crucial for reducing oxidative stress in cellular models.

Research Findings :

- In vitro studies have shown that eupatilin significantly increases the activity of superoxide dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative damage .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activities |

|---|---|---|

| This compound | Three hydroxyl & three methoxy groups | Anti-cancer, anti-inflammatory, antioxidant |

| 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | Similar structure with different substitutions | Moderate anti-cancer activity |

| 3',4',7-Trimethoxyquercetin | Different substitution pattern | Antioxidant and anti-inflammatory |

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions including oxidation and substitution reactions. Common reagents used include potassium permanganate for oxidation and alkyl halides for substitution reactions.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural identification of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to assign hydroxyl and methoxy group positions. Cross-reference with spectral databases for trimethoxyflavone derivatives (e.g., 5,7-dihydroxy-3,8,4'-trimethoxyflavone in shows distinct methoxy resonances at δ 3.8–3.9 ppm) .

- High-Performance Liquid Chromatography (HPLC): Confirm purity (≥95% as per ) using reverse-phase C18 columns with UV detection at 254–280 nm, referencing retention times against standards .

- Mass Spectrometry (MS): ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 345 for C₁₈H₁₆O₇ in ) .

Q. What plant sources are documented for isolating this compound?

Methodological Answer:

- Natural Sources: Isolate from Conyza stricta (), Dodonaea viscosa (), and Gardenia carinata (). Use ethanol or methanol extraction followed by column chromatography (silica gel or Sephadex LH-20) for purification .

- Validation: Compare isolated compound’s HPLC retention time and NMR data with authenticated standards (e.g., CAS 1570-09-8 in ) .

Q. How can researchers ensure analytical reproducibility in quantifying this compound?

Methodological Answer:

- Standardization: Use certified reference materials (≥98% purity, e.g., ) for calibration curves in HPLC or LC-MS workflows .

- Validation Parameters: Assess linearity (R² >0.99), intra-/inter-day precision (RSD <5%), and recovery rates (90–110%) per ICH guidelines.

Advanced Research Questions

Q. What challenges arise in synthesizing this compound, and how are they addressed?

Methodological Answer:

- Key Challenges: Regioselective methoxylation at C-3',4' positions and stability of hydroxyl groups during synthesis.

- Solutions:

Q. What mechanisms underlie its anti-inflammatory and antioxidant bioactivities?

Methodological Answer:

- Anti-Inflammation: Modulates TNF-α/NF-κB pathways (e.g., shows inhibition of MMPs in HaCaT cells via PPARα agonism) .

- Antioxidant Activity: Scavenges ROS via phenolic hydroxyl groups (see radical scavenging assays in –23). Note: Bioactivity varies with substitution patterns (e.g., 3',4'-dimethoxy vs. 3,3',4'-trimethoxy derivatives) .

Q. How can contradictory data on its pharmacological efficacy be resolved?

Methodological Answer:

- Case Example: reports low radical scavenging activity (6.67% RSA) for 5,7-dihydroxy-3,6,4'-trimethoxyflavone (Santin), while other flavonoids (e.g., quercetin) show >95% activity .

- Resolution Strategies:

Q. What structure-activity relationships (SARs) govern its biological effects?

Methodological Answer:

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.